4-acetyl-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-N-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition
4-Acetyl-N-propylbenzenesulfonamide derivatives have been explored for their role in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such inhibitors are potentially useful for treating diseases like Alzheimer's. For instance, specific derivatives displayed high selectivity against AChE, with some showing potent inhibitory activities (Soyer et al., 2016). Another study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, which demonstrated significant acetylcholinesterase inhibitory activity, indicating potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).
Antimicrobial Activity
Sulfonamide derivatives, including those related to this compound, have shown potent therapeutic potential against various bacterial strains. Research in this area has led to the synthesis of novel compounds with significant antibacterial properties (Abbasi et al., 2016). Furthermore, certain N-substituted sulfonamides have been evaluated for their antimicrobial and antiproliferative activities, underlining their versatility as effective agents in this domain (El-Gilil, 2019).
Antioxidant and Anti-inflammatory Properties
Research has also delved into the antioxidant and anti-inflammatory potential of sulfonamide derivatives. For example, the evaluation of certain derivatives showed promising results in inhibitory effects against oxidative stress and inflammation, which could be beneficial in managing conditions linked to oxidative damage and inflammation (Mphahlele et al., 2021). Another study synthesized amino derivatives bound to the carboxyl group of mefenamic acid, a known anti-inflammatory drug, highlighting the potential of these compounds as anti-inflammatory agents (Mahdi, 2017).
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their anticancer properties. Novel series of these compounds showed higher in-vitro anticancer activity compared to standard drugs, indicating their potential as therapeutic agents for cancer treatment (Ghorab et al., 2015).
Properties
IUPAC Name |
4-acetyl-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-8-12-16(14,15)11-6-4-10(5-7-11)9(2)13/h4-7,12H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJSAULUVFXUGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366408 |
Source
|
Record name | 4-acetyl-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620986-48-3 |
Source
|
Record name | 4-acetyl-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.